molecular formula C12H16ClN3 B12228924 1-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12228924
M. Wt: 237.73 g/mol
InChI Key: CEBAUSRYFVXDSS-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring substituted with a methyl group at the 1-position and a phenylethylamine group at the 4-position, forming a hydrochloride salt. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties and biological activities to the compound.

Preparation Methods

The synthesis of 1-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation and subsequent formation of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent product quality and higher throughput.

Chemical Reactions Analysis

1-Methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethylamine group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

    4-Amino-1-methylpyrazole: This compound lacks the phenylethylamine group and has different chemical and biological properties.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound features a fused pyridine ring, which imparts distinct pharmacological activities.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound contains a morpholine ring, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

1-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-15-10-12(9-14-15)13-8-7-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8H2,1H3;1H

InChI Key

CEBAUSRYFVXDSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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